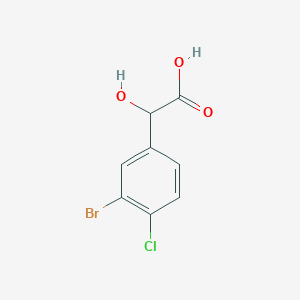
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate has been used in a variety of scientific research applications, including the synthesis of perfluorinated polymers and fluorinated surfactants, and the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in the synthesis of fluorinated compounds, as a reagent in organic syntheses, and as a starting material for the synthesis of other fluorinated compounds. Additionally, this compound has been used in the study of the structure and properties of fluorinated compounds, and in the development of new materials and processes.
Wirkmechanismus
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate is an important intermediate in the synthesis of fluorinated materials, such as perfluorinated polymers and fluorinated surfactants. The mechanism of action of this compound is based on the reaction of the hydrate with water to form the anhydrous TFPD. The reaction proceeds in two steps: first, the TFPD is reacted with water to form the hydrate; then, the hydrate is dehydrated to form the anhydrous TFPD. The reaction is typically conducted at temperatures ranging from 80 to 100°C and at pressures up to 1.2 MPa. The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications, but its biochemical and physiological effects have not yet been extensively studied. However, preliminary studies suggest that this compound may have some beneficial effects on the body. For example, it has been suggested that this compound may act as an antioxidant, reducing the oxidative stress caused by free radicals. Additionally, this compound may have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound and can be easily obtained from chemical suppliers. Additionally, this compound is easy to handle and store, and it is stable under normal laboratory conditions. However, this compound is a hazardous compound, and it should be handled with care. It is also important to note that this compound is a relatively unstable compound, and it may degrade over time.
Zukünftige Richtungen
The potential applications of 1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate are numerous, and there are many directions for future research. For example, further studies could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, research could be conducted to explore the use of this compound as a catalyst in the synthesis of fluorinated compounds and to develop new materials and processes. Finally, research could be conducted to explore the use of this compound in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Synthesemethoden
The synthesis of 1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate is typically accomplished through the reaction of 1,1,5,5-tetrafluoro-pentane-2,4-dione (TFPD) with water in the presence of a catalyst. The reaction proceeds in two steps: first, the TFPD is reacted with water to form the hydrate; then, the hydrate is dehydrated to form the anhydrous TFPD. The reaction is typically conducted at temperatures ranging from 80 to 100°C and at pressures up to 1.2 MPa. The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,5,5-tetrafluoropentane-2,4-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2.H2O/c6-4(7)2(10)1-3(11)5(8)9;/h4-5H,1H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRADDSXYPRQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)C(=O)C(F)F.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/no-structure.png)
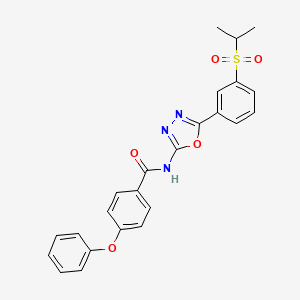
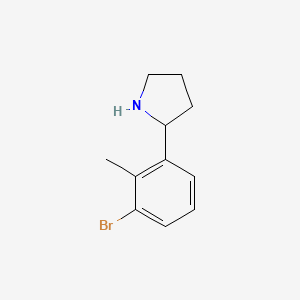
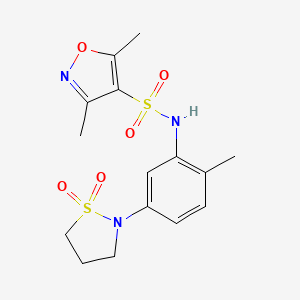
![1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2949963.png)
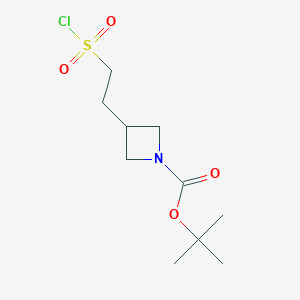
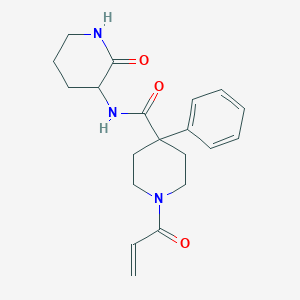
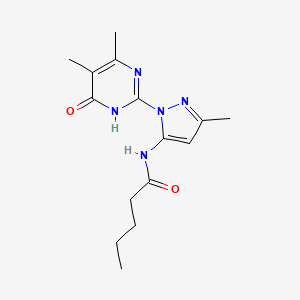

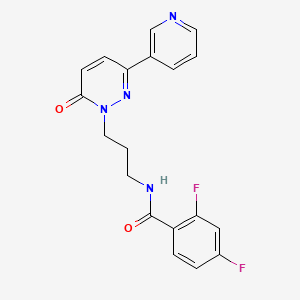

![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)
